molecular formula C15H15N3O B14191663 5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide

5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide

Cat. No.: B14191663
M. Wt: 253.30 g/mol
InChI Key: MXNVCNJJTMOYPZ-UHFFFAOYSA-N
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Description

5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide is a complex organic compound featuring a cyclopropyl group, a hydrazinylidenemethyl group, and a naphthalene-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide typically involves multiple steps, starting with the preparation of the naphthalene-2-carboxamide core. This can be achieved through the reaction of naphthalene-2-carboxylic acid with an appropriate amine under dehydrating conditions. The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents . The hydrazinylidenemethyl group is typically introduced through hydrazone formation reactions, involving the reaction of hydrazine derivatives with aldehydes or ketones.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazinylidenemethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted hydrazones or amides.

Scientific Research Applications

5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropyl derivatives: Compounds containing cyclopropyl groups, such as cyclopropylamine.

    Hydrazone derivatives: Compounds containing hydrazone groups, such as phenylhydrazone.

    Naphthalene derivatives: Compounds containing naphthalene moieties, such as naphthalene-2-carboxylic acid.

Uniqueness

5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group, hydrazinylidenemethyl group, and naphthalene-2-carboxamide moiety allows for a wide range of interactions and reactivity, making it a versatile compound for various applications.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

5-cyclopropyl-N-[(E)-hydrazinylidenemethyl]naphthalene-2-carboxamide

InChI

InChI=1S/C15H15N3O/c16-18-9-17-15(19)12-6-7-14-11(8-12)2-1-3-13(14)10-4-5-10/h1-3,6-10H,4-5,16H2,(H,17,18,19)

InChI Key

MXNVCNJJTMOYPZ-UHFFFAOYSA-N

Isomeric SMILES

C1CC1C2=CC=CC3=C2C=CC(=C3)C(=O)N/C=N/N

Canonical SMILES

C1CC1C2=CC=CC3=C2C=CC(=C3)C(=O)NC=NN

Origin of Product

United States

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